molecular formula C14H14N2O3 B11809178 Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11809178
M. Wt: 258.27 g/mol
InChI Key: GSXXFHWFEXJXIP-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethyl ester group, a formyl group, and a P-tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Attachment of the P-tolyl Group: The P-tolyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of P-tolyl with the pyrazole compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Ethyl 4-carboxy-1-(P-tolyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The P-tolyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

    Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a P-tolyl group.

    Ethyl 4-formyl-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate: Similar structure but with a 4-methoxyphenyl group instead of a P-tolyl group.

Uniqueness: Ethyl 4-formyl-1-(P-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the P-tolyl group, which can influence its chemical reactivity and binding properties. The P-tolyl group provides additional hydrophobic interactions and may enhance the compound’s stability and solubility in organic solvents.

Biological Activity

Ethyl 4-formyl-1-(p-tolyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on various studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_3

This compound features a pyrazole ring, an ethyl group, and a formyl group, which contribute to its biological properties.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study demonstrated that derivatives of pyrazoles exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 0.22 μg/mL, indicating potent antimicrobial effects .

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Other derivatives0.25Escherichia coli

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. Specifically, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition of these cytokines at concentrations around 10 µM, demonstrating the compound's potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related pyrazole derivative demonstrated significant antiproliferative activity against MCF-7 breast cancer cells with an IC50 value of 0.08 µM. This suggests that this compound may possess similar anticancer properties .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Inhibition of Enzymes: Pyrazoles often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
  • Modulation of Cytokine Production: The ability to inhibit pro-inflammatory cytokines suggests a mechanism involving the modulation of signaling pathways associated with inflammation.

Case Studies

Several studies have explored the biological activities of related pyrazole compounds:

  • Study on Antimicrobial Activity: A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains, showing promising results in terms of antimicrobial efficacy.
  • In Vivo Anti-inflammatory Study: In a carrageenan-induced rat model, compounds similar to this compound exhibited significant reduction in paw edema compared to standard anti-inflammatory drugs like ibuprofen .

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl 4-formyl-1-(4-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-11(9-17)8-16(15-13)12-6-4-10(2)5-7-12/h4-9H,3H2,1-2H3

InChI Key

GSXXFHWFEXJXIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)C

Origin of Product

United States

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